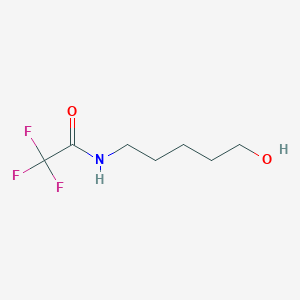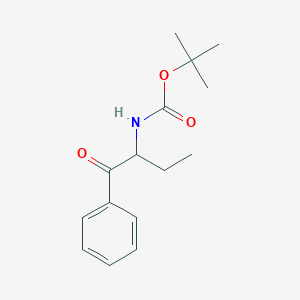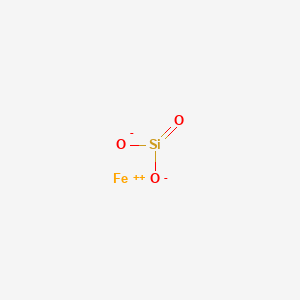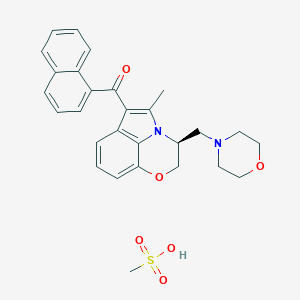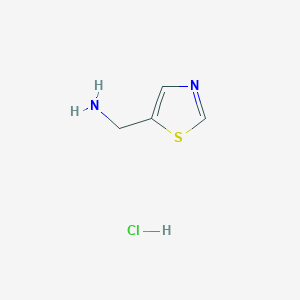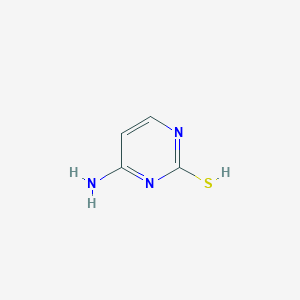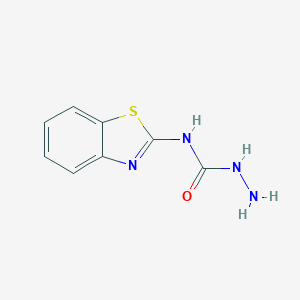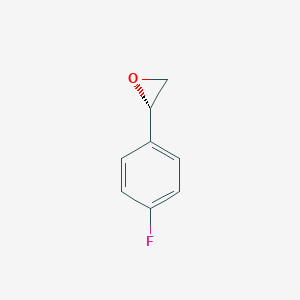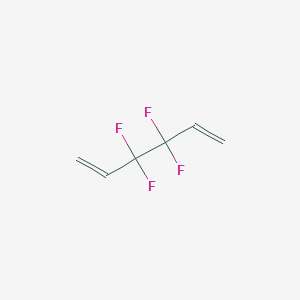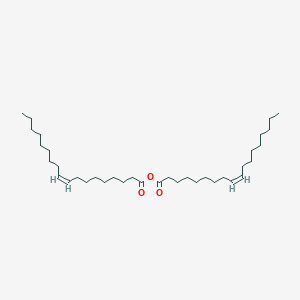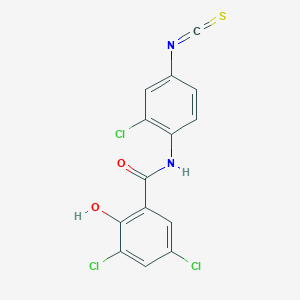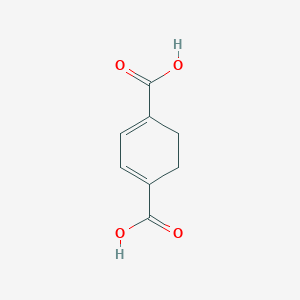
Cyclohexa-1,3-diene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexa-1,3-diene-1,4-dicarboxylic acid (CHDDA) is a chemical compound with the molecular formula C8H8O4. It is a cyclic dicarboxylic acid that has been the subject of scientific research due to its potential applications in various fields. CHDDA can be synthesized through several methods, including the Diels-Alder reaction, and has been studied for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Cyclohexa-1,3-diene-1,4-dicarboxylic acid is not well understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. Cyclohexa-1,3-diene-1,4-dicarboxylic acid has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of anxiety and sleep.
Efectos Bioquímicos Y Fisiológicos
Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects in animal models. In one study, Cyclohexa-1,3-diene-1,4-dicarboxylic acid was found to increase the levels of glutamate and GABA in the brain, which are important neurotransmitters involved in synaptic plasticity and learning and memory. Cyclohexa-1,3-diene-1,4-dicarboxylic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclohexa-1,3-diene-1,4-dicarboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. Cyclohexa-1,3-diene-1,4-dicarboxylic acid is also stable under a variety of conditions, which makes it a useful reagent for organic synthesis and materials science. However, one limitation of using Cyclohexa-1,3-diene-1,4-dicarboxylic acid in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Cyclohexa-1,3-diene-1,4-dicarboxylic acid. One area of interest is the development of new synthetic methods for Cyclohexa-1,3-diene-1,4-dicarboxylic acid and its derivatives. Another area of interest is the study of the mechanism of action of Cyclohexa-1,3-diene-1,4-dicarboxylic acid and its effects on ion channels in the brain. Additionally, Cyclohexa-1,3-diene-1,4-dicarboxylic acid has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore its potential in this area.
Métodos De Síntesis
Cyclohexa-1,3-diene-1,4-dicarboxylic acid can be synthesized through the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. In the case of Cyclohexa-1,3-diene-1,4-dicarboxylic acid, the diene is cyclohexa-1,3-diene and the dienophile is maleic anhydride. The reaction produces a cyclic adduct, which is then hydrolyzed to form Cyclohexa-1,3-diene-1,4-dicarboxylic acid. Other methods for synthesizing Cyclohexa-1,3-diene-1,4-dicarboxylic acid include the reaction of cyclohexa-1,3-diene with maleic acid or maleic acid anhydride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In organic synthesis, Cyclohexa-1,3-diene-1,4-dicarboxylic acid can be used as a starting material for the synthesis of other cyclic compounds. In materials science, Cyclohexa-1,3-diene-1,4-dicarboxylic acid can be used as a building block for the synthesis of polymers and other materials. In pharmaceuticals, Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been studied for its potential as a drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
1659-68-3 |
|---|---|
Nombre del producto |
Cyclohexa-1,3-diene-1,4-dicarboxylic acid |
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
cyclohexa-1,3-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12) |
Clave InChI |
BQYOGZXCESFTRX-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1C(=O)O)C(=O)O |
SMILES canónico |
C1CC(=CC=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



